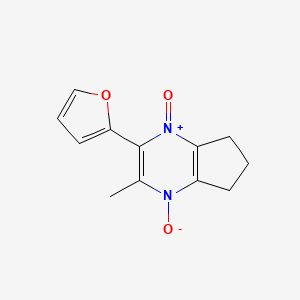![molecular formula C16H17Cl2N5O3 B11604746 7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604746.png)
7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the xanthine class of chemicals. This compound is characterized by its unique structure, which includes a purine core substituted with a 2,4-dichlorobenzyl group and a hydroxyethylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride, theobromine, and ethanolamine.
Step 1: Theobromine is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 7-(2,4-dichlorobenzyl)-1,3-dimethylxanthine.
Step 2: The intermediate product is then reacted with ethanolamine under reflux conditions to introduce the hydroxyethylamino group, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the substituents.
Substitution: Halogen atoms in the 2,4-dichlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(2,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as phosphodiesterases or adenosine receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cyclic AMP (cAMP) and cyclic GMP (cGMP), affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theobromine: A naturally occurring xanthine derivative with similar structural features but lacking the dichlorobenzyl and hydroxyethylamino groups.
Caffeine: Another xanthine derivative with stimulant properties, differing in its substituents on the purine ring.
Uniqueness
Structural Uniqueness: The presence of the 2,4-dichlorobenzyl and hydroxyethylamino groups distinguishes it from other xanthine derivatives.
Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H17Cl2N5O3 |
|---|---|
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
7-[(2,4-dichlorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17Cl2N5O3/c1-21-13-12(14(25)22(2)16(21)26)23(15(20-13)19-5-6-24)8-9-3-4-10(17)7-11(9)18/h3-4,7,24H,5-6,8H2,1-2H3,(H,19,20) |
Clé InChI |
RVTIPTXJDLGTMM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11604664.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11604666.png)
![Cyclohexyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate](/img/structure/B11604675.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide](/img/structure/B11604683.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B11604685.png)
![7-ethyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604691.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11604693.png)
![4-[1-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B11604696.png)
![3-(4-chlorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11604703.png)
![Propan-2-yl 5-{[(2-bromophenyl)carbonyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11604718.png)
![2-(4-Chlorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11604732.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11604736.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604738.png)

